molecular formula C24H27N3O4 B2950369 1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-80-2

1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2950369
CAS No.: 899750-80-2
M. Wt: 421.497
InChI Key: YMSBYYPCBWXCGW-UHFFFAOYSA-N
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Description

1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic small molecule featuring the dihydropyrrolo[1,2-a]pyrazine scaffold, a class of nitrogen-containing heteroaromatic rings recognized as a privileged structure in medicinal chemistry due to its presence in a wide range of bioactive natural products and their analogues . The molecular structure integrates a p-tolyl group at the 1-position and a 3,4,5-trimethoxyphenyl (TMP) carboxamide at the 2-position. The TMP group is a versatile and potent pharmacophore frequently encountered in compounds with significant anti-cancer activity, known to effectively inhibit targets such as tubulin polymerization . This molecular architecture suggests potential for multi-targeted biological activity, making it a compound of high interest in drug discovery research. Researchers can leverage this compound as a key intermediate or functional probe in the synthesis of more complex pyrrolopyrazinone systems, the development of novel kinase inhibitors, and in phenotypic screening campaigns aimed at oncology and infectious disease targets. The product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-16-7-9-17(10-8-16)22-19-6-5-11-26(19)12-13-27(22)24(28)25-18-14-20(29-2)23(31-4)21(15-18)30-3/h5-11,14-15,22H,12-13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSBYYPCBWXCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C26H28N4O4
  • Molecular Weight : 464.53 g/mol

The compound features a pyrrolo-pyrazine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of trimethoxyphenyl and p-tolyl moieties enhances its lipophilicity and may contribute to its biological efficacy.

Antiproliferative Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antiproliferative activity against various cancer cell lines. A study focusing on similar compounds found that those with a trimethoxyphenyl group exhibited enhanced potency against human cancer cell lines such as SGC-7901, A549, and HT-1080. The most potent derivatives had IC50 values ranging from 0.076 to 0.12 μM, indicating strong antiproliferative effects comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundStructureIC50 (μM)Cell Line
CA-4CA-40.016–0.035SGC-7901, A549, HT-1080
7k-0.076–0.12SGC-7901, A549, HT-1080
7b-Sub-micromolarVarious

The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Immunostaining experiments have confirmed that compounds similar to our target compound bind effectively to the colchicine site on microtubules .

Other Biological Activities

In addition to antiproliferative effects, preliminary studies suggest that the compound may possess antimicrobial properties. The presence of multiple methoxy groups is often associated with enhanced biological activity due to improved interaction with biological membranes.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related compounds:

  • Anticancer Studies : In a comparative analysis, pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. Compounds with structural similarities to our target compound showed promising results in inhibiting tumor growth in vitro .
  • Antimicrobial Activity : Another study explored the antimicrobial potential of similar pyrazine derivatives against various bacterial strains. Results indicated moderate antibacterial activity, suggesting that further optimization could enhance efficacy .
  • Structure-Activity Relationship (SAR) : SAR studies have highlighted that modifications at specific positions on the pyrazine ring significantly influence biological activity. For instance, substituents at the para position on the aromatic rings were found to enhance potency compared to unsubstituted analogs .

Comparison with Similar Compounds

Core Structure and Substituent Variations

Compound Name Core Structure Key Substituents Molecular Weight Reference
1-(p-Tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (Target) Pyrrolo[1,2-a]pyrazine p-Tolyl (C₆H₄CH₃), 3,4,5-trimethoxyphenyl carboxamide (C₉H₁₁O₃N) ~437.5 (calc.) -
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide Same 4-Pyridinyl, 2,6-diethylphenyl carbothioamide Not provided
1-(3,4-Dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Same 3,4-Dimethoxyphenyl, phenethyl carboxamide 405.5
N,1-Bis(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Same Bis(4-fluorophenyl) groups 353.4
N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[...] Same 2-Fluorophenyl, dihydrobenzodioxin-pyrrolidinone 476.5

Key Observations :

  • Carboxamide vs.
  • Complexity in Derivatives: The dihydrobenzodioxin-pyrrolidinone substituent in introduces steric bulk and additional hydrogen-bonding sites, which may influence bioavailability.

Functional Implications

Pharmacological Potential

  • Anti-Inflammatory Analogs : Compounds like 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides () exhibit anti-inflammatory activity, suggesting that the target’s trimethoxyphenyl group may confer similar properties.
  • COX-2/sEH Inhibition : Diaryl-triazole derivatives () with dual inhibitory activity highlight the importance of aryl substitution patterns, which the target compound mirrors.

Physicochemical Properties

  • Solubility : The trimethoxyphenyl group may enhance water solubility compared to diethylphenyl () or fluorophenyl () derivatives.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthetic optimization involves:

  • Reagent Selection : Use N-arylsubstituted α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones for coupling reactions, as demonstrated in analogous pyrrolo-pyrazine syntheses .
  • Solvent and Catalyst : Employ dry acetonitrile or dichloromethane with K₂CO₃ as a base to facilitate nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in acetonitrile enhances purity .

Q. Table 1: Comparison of Reaction Conditions for Analogous Compounds

Compound TypeSolventCatalystYield (%)Purity (%)Reference
Vicinal Diaryl PyrazoleDry AcetonitrileK₂CO₃65–78>95
Pyrazolo-PyrimidineDichloromethaneNone70–85>90
Pyrrolo-DiazepineChloroformp-TSA*55–81>85
*p-TSA: para-Toluenesulfonic acid

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃). For example, the 3,4,5-trimethoxyphenyl group shows distinct aromatic protons at δ 6.5–7.0 ppm and methoxy signals at δ 3.7–3.9 ppm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]+ ≈ 448.5 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the p-tolyl or 3,4,5-trimethoxyphenyl groups (e.g., replace methoxy with ethoxy or halogens) to assess electronic effects .
  • Biological Assays : Test analogs in kinase inhibition or cytotoxicity assays (e.g., against cancer cell lines). Use IC₅₀ values to correlate substituent effects with activity .
  • Data Analysis : Apply multivariate regression to link structural descriptors (e.g., Hammett σ values) to bioactivity .

Q. Table 2: Substituent Effects on Bioactivity in Analogous Compounds

R Group (p-Tolyl)Bioactivity (IC₅₀, μM)Key InteractionReference
4'-CH₃0.45Hydrophobic
4'-OCH₃0.32Hydrogen bonding
4'-Cl1.20Steric hindrance

Q. What strategies resolve contradictions in biological data across assays?

Methodological Answer:

  • Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation in buffer solutions, which may artificially lower activity .
  • Off-Target Screening : Employ proteome-wide profiling (e.g., KinomeScan) to identify non-specific binding .
  • Metabolic Stability : Evaluate microsomal half-life (e.g., human liver microsomes) to rule out rapid degradation .

Q. How can molecular docking studies predict target binding modes?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR2) based on structural homology to known inhibitors .
  • Docking Workflow :
    • Prepare ligand (AMBER/GAFF force field) and receptor (PDB: 1KMS for DHFR).
    • Use AutoDock Vina for flexible docking, focusing on hydrogen bonds with hinge regions (e.g., Glu762 in EGFR).
    • Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .

Q. Table 3: Docking Scores for Analogous Compounds

CompoundDocking Score (kcal/mol)Key ResiduesReference
Reference Drug-9.8Leu694, Asp831
Analog 4a-8.5Glu762, Met793
Analog 4b-9.1Lys721, Asp776

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